molecular formula C9H10O3 B1332358 Benzyl glycolate CAS No. 80409-16-1

Benzyl glycolate

Cat. No.: B1332358
CAS No.: 80409-16-1
M. Wt: 166.17 g/mol
InChI Key: VPYJBEIOKFRWQZ-UHFFFAOYSA-N
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Description

Benzyl glycolate is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Organic Synthesis

1. Precursor for Monosaccharide Building Blocks
Benzyl glycolate serves as a critical intermediate in the synthesis of protected monosaccharides. The benzyl group provides a protective effect for the hydroxyl group, facilitating selective modifications during synthesis. This application is particularly relevant in carbohydrate chemistry where protecting groups are essential for the successful construction of complex molecules .

2. Synthesis of Phosphazenes
The compound is utilized in the preparation of phosphazenes, which are inorganic polymers with alternating phosphorus and nitrogen atoms. These polymers can be tailored by modifying the this compound unit during synthesis, leading to materials with specific properties for various applications .

3. Glycosylation Reactions
this compound is involved in glycosylation reactions, which are fundamental for constructing glycosidic bonds in glycoconjugates. Its role as a glycosyl donor allows for the formation of complex carbohydrates that are significant in biological systems .

Biological Applications

1. Immunological Modulation
Recent studies have highlighted this compound's interaction with toll-like receptor 4 (TLR-4) on immune cells, such as macrophages and dendritic cells. This interaction promotes the production of inflammatory cytokines, suggesting potential therapeutic applications in conditions involving immune dysregulation .

2. Safety Profile
While this compound shows promise in immunological contexts, it is essential to note its safety profile; it can cause skin and eye irritation, necessitating careful handling during research and application .

Case Studies

Case Study 1: Synthesis of Protected Monosaccharides
In a study published by ACS Publications, researchers demonstrated the utility of this compound in synthesizing protected forms of monosaccharides. The study highlighted how the protective group facilitated selective reactions that led to higher yields of desired products compared to traditional methods .

Case Study 2: Immunomodulatory Effects
Research exploring this compound's effects on TLR-4 signaling pathways revealed its potential role in enhancing inflammatory responses. This study suggested that further investigation could lead to new therapeutic strategies for treating autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing benzyl glycolate via esterification reactions?

this compound is typically synthesized through esterification of glycolic acid with benzyl alcohol. Critical factors include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic approaches can be used, with trade-offs in reaction efficiency and byproduct formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful removal during purification.
  • Purification : Distillation or column chromatography is recommended to isolate high-purity this compound, with GC or HPLC validation (>97% purity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • NMR : 1^1H and 13^{13}C NMR confirm ester linkage formation (e.g., benzyl proton signals at ~4.8 ppm, carbonyl at ~170 ppm) .
  • IR : Strong absorption bands for ester carbonyl (~1740 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) validate functional groups .
  • Mass spectrometry : Molecular ion peaks (m/z 180.2 for C9_9H10_{10}O3_3) confirm molecular weight. Cross-reference spectral libraries for validation .

Q. What best practices ensure high purity and yield in this compound synthesis?

  • In-process monitoring : Use TLC or inline FTIR to track reaction progression.
  • Post-synthesis purification : Employ fractional distillation under reduced pressure (e.g., 120–130°C at 10 mmHg) to minimize thermal degradation .
  • Purity validation : Quantify impurities via GC with flame ionization detection, ensuring <3% residual reactants .

Advanced Research Questions

Q. How can discrepancies in this compound quantification using LC-MS versus biosensors be resolved?

  • Method calibration : Use standard curves with authentic this compound (0.1–100 mM) for both LC-MS and biosensors .
  • Interference checks : Test for cross-reactivity with structurally similar compounds (e.g., lactate, glycerate) using promiscuity assays .
  • Dynamic range alignment : Optimize biosensor operational range (10 µM–20 mM) to match LC-MS sensitivity, adjusting MgCl2_2 concentrations to stabilize readings .

Q. What experimental design strategies optimize studies on this compound’s stability under varying pH and temperature?

  • Factorial design : Test pH (2–12) and temperature (25–80°C) combinations to model degradation kinetics .
  • Analytical endpoints : Monitor ester hydrolysis via HPLC, quantifying glycolic acid and benzyl alcohol byproducts .
  • Statistical validation : Use ANOVA to identify significant degradation factors (e.g., pH > 10 accelerates hydrolysis 3-fold) .

Q. How does this compound interact with metal ions, and what methodologies assess these interactions’ impact on reactivity?

  • Coordination studies : Titrate this compound with metal salts (e.g., Fe3+^{3+}, Al3+^{3+}) and monitor complexation via UV-Vis spectroscopy (shift in λmax_{\text{max}}) .
  • Criticality analysis : Evaluate redox interactions (e.g., with nitrate/nitrite) using differential scanning calorimetry (DSC) to rule out explosive byproducts .
  • Solubility profiling : Measure partition coefficients in biphasic systems to predict metal-glycolate complex stability .

Q. What factors influence the reproducibility of this compound’s catalytic applications in organic synthesis?

  • Solvent effects : Test polar vs. nonpolar solvents to optimize ester’s nucleophilicity in acyl transfer reactions .
  • Catalyst loading : Vary enzyme or acid catalyst concentrations (0.1–5 mol%) and correlate with reaction yield via DOE .
  • Reaction monitoring : Use real-time 1^{1}H NMR to track intermediates and adjust conditions dynamically .

Q. Methodological Notes

  • Data integrity : Maintain lab notebooks with raw spectra, chromatograms, and statistical outputs to ensure reproducibility .
  • Ethical reporting : Disclose analytical limitations (e.g., biosensor time sensitivity) and conflicting data (e.g., glycolate recovery variances in evaporator systems) .
  • Literature review : Prioritize peer-reviewed studies on glycolate chemistry over vendor catalogs for critical assessments .

Properties

IUPAC Name

benzyl 2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYJBEIOKFRWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340075
Record name Benzyl glycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80409-16-1, 30379-58-9
Record name Benzyl (1)-glycolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080409161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl glycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 2-hydroxyacetate
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